molecular formula C21H25Cl2N3O3S2 B2901602 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215732-23-2

3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2901602
CAS No.: 1215732-23-2
M. Wt: 502.47
InChI Key: KNZFAYGZAUWTAR-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a benzenesulfonyl group, and a dimethylaminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-(dimethylamino)propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzenesulfonyl group and benzothiazole ring are likely involved in binding interactions, while the dimethylaminopropyl chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-benzothiazol-6-yl)acetate: This compound shares the benzothiazole ring but lacks the benzenesulfonyl and dimethylaminopropyl groups.

    1,3-Benzothiazole-6-sulfonyl chloride: Similar in having the benzothiazole and sulfonyl chloride groups but differs in the absence of the dimethylaminopropyl chain.

    (6-Chloro-1,3-benzothiazol-2-yl)methanamine: Contains the benzothiazole ring and chlorine atom but lacks the benzenesulfonyl and dimethylaminopropyl groups.

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, benzothiazole ring, and dimethylaminopropyl chain makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)12-6-13-25(21-23-18-10-9-16(22)15-19(18)29-21)20(26)11-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZFAYGZAUWTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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